Fmoc-Tyr-Obzl

Peptide Synthesis Fragment Condensation Protecting Groups

Direct substitution with standard Fmoc-Tyr(tBu)-OH or Fmoc-Tyr-OH leads to synthetic incompatibility. This compound uniquely masks the C-terminus with a benzyl ester, orthogonal to the Fmoc group. This strategy enables selective C-terminal deprotection via hydrogenolysis for solution-phase fragment condensation—a route impossible with tBu-protected analogs. Choose this building block for precise, multi-step peptide assembly.

Molecular Formula C31H27NO5
Molecular Weight 493.5 g/mol
CAS No. 82911-77-1
Cat. No. B052543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr-Obzl
CAS82911-77-1
SynonymsN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester;  (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Molecular FormulaC31H27NO5
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1
InChIKeyXOPVFGBPEVOJEV-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr-Obzl (CAS 82911-77-1): Protected Tyrosine Building Block for Precision Peptide Synthesis


Fmoc-Tyr-Obzl (N-Fmoc-L-tyrosine Benzyl Ester, CAS 82911-77-1) is a fully protected amino acid derivative utilized primarily as a building block in solid-phase peptide synthesis (SPPS) . It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino functionality, and a benzyl (Bzl) ester group masking the C-terminal carboxylic acid . This dual protection strategy allows for the stepwise, controlled assembly of peptide chains while preventing unwanted side reactions at the tyrosine residue during coupling steps . The compound is a white to slightly yellow solid, with a molecular weight of 493.55 g/mol and a melting point of 152-154 °C .

Why Fmoc-Tyr-Obzl Cannot Be Casually Substituted in Fmoc-SPPS Workflows


Direct substitution of Fmoc-Tyr-Obzl with other protected tyrosine derivatives is not straightforward due to fundamental differences in protection strategy and synthetic utility. Fmoc-Tyr-Obzl features C-terminal benzyl ester protection, which is orthogonal to the base-labile Fmoc group . This is in stark contrast to the more common Fmoc-Tyr(tBu)-OH, which protects the side-chain hydroxyl group and leaves the C-terminus free for direct activation and resin loading . Furthermore, analogs like Fmoc-Tyr-OH lack any C-terminal protection, while Fmoc-Tyr(Bzl)-OH protects the side-chain hydroxyl instead of the carboxylic acid . This distinction is critical: the benzyl ester of Fmoc-Tyr-Obzl is removed under specific acidic or hydrogenolytic conditions, offering a unique, orthogonal handle for C-terminal manipulation in solution-phase or fragment condensation strategies that is not available with tBu or unprotected derivatives . Ignoring this difference can lead to failed couplings, premature deprotection, or complete incompatibility with the intended synthetic route.

Quantitative Differentiation: How Fmoc-Tyr-Obzl Compares to Key Analogs


Orthogonal C-Terminal Protection vs. Fmoc-Tyr(tBu)-OH for Fragment Condensation

Fmoc-Tyr-Obzl provides a crucial, orthogonal C-terminal protecting group for solution-phase peptide synthesis or fragment condensation strategies. Its benzyl ester is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but can be selectively removed via hydrogenolysis or strong acid, enabling C-terminal activation for segment coupling. In contrast, the widely used Fmoc-Tyr(tBu)-OH lacks C-terminal protection entirely, requiring the C-terminus to be free for standard resin loading.

Peptide Synthesis Fragment Condensation Protecting Groups

Distinct Side-Chain Protection: Fmoc-Tyr-Obzl vs. Fmoc-Tyr(Bzl)-OH

A frequent point of confusion arises between Fmoc-Tyr-Obzl and Fmoc-Tyr(Bzl)-OH. These are structurally distinct compounds with different protection sites. Fmoc-Tyr-Obzl (CAS 82911-77-1) protects the alpha-amino group (Fmoc) and the C-terminal carboxylic acid (benzyl ester). Fmoc-Tyr(Bzl)-OH (CAS 71989-40-7) protects the alpha-amino group (Fmoc) and the phenolic hydroxyl side-chain (benzyl ether) . The melting point of Fmoc-Tyr(Bzl)-OH is 157-161 °C , compared to 152-154 °C for Fmoc-Tyr-Obzl . This distinction is critical for selecting the correct reagent for a specific synthetic route: Fmoc-Tyr-Obzl is chosen when C-terminal protection is needed, while Fmoc-Tyr(Bzl)-OH is for side-chain protection.

Tyrosine Protection Solid-Phase Peptide Synthesis SPPS

Enhanced Stability vs. Fmoc-Tyr-OH During Solution-Phase Synthesis

Fmoc-Tyr-Obzl offers greater stability in solution-phase synthesis compared to its free acid counterpart, Fmoc-Tyr-OH. The benzyl ester effectively masks the reactive carboxylic acid group, preventing unwanted side reactions such as intermolecular esterification or racemization at the C-terminus during activation and coupling steps . While direct comparative stability data is not readily available, the principle is a cornerstone of peptide chemistry: protecting the C-terminus as an ester enhances the chemical stability of the building block in solution, especially in the presence of basic conditions (like during Fmoc removal) .

Solution-Phase Synthesis Peptide Chemistry Stability

Primary Application Scenarios for Fmoc-Tyr-Obzl Based on Its Distinctive Profile


Solution-Phase Peptide Fragment Condensation

Fmoc-Tyr-Obzl is an ideal building block for the synthesis of protected peptide fragments in solution. Its benzyl ester provides a stable, orthogonal C-terminal protecting group that is impervious to the basic conditions used for iterative Fmoc removal. Following chain elongation, the benzyl ester can be selectively cleaved via hydrogenolysis (H2, Pd/C) to reveal the free carboxylic acid, which can then be activated for coupling to another protected peptide segment.

Synthesis of C-Terminally Modified Tyrosine Peptides

The benzyl ester in Fmoc-Tyr-Obzl is a convenient masked form of the carboxylic acid, which can be directly converted to other C-terminal functionalities. Following Fmoc removal and peptide chain extension, the benzyl ester can be hydrogenolyzed to yield the free acid, which can then be activated and converted to C-terminal amides, hydrazides, or other esters. This approach is valuable for creating peptide analogs with specific C-terminal modifications for biological studies.

Use as a Substrate in Enzymatic Studies

The benzyl ester moiety in Fmoc-Tyr-Obzl can serve as a substrate or recognition element for certain enzymes. For instance, in studies of esterase or protease activity, the compound can be used to probe enzyme specificity or as a building block for generating fluorescent or chromogenic peptide substrates. Its defined structure and orthogonal protecting groups make it a versatile tool for constructing assay components.

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